1-(2-Ethylcyclohexyl)cyclopropan-1-amine
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Overview
Description
1-(2-Ethylcyclohexyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H21N and a molecular weight of 167.29 g/mol . This compound is characterized by a cyclopropane ring attached to a cyclohexyl group substituted with an ethyl group at the 2-position and an amine group at the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylcyclohexyl)cyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylcyclohexanone with a suitable amine source under reductive amination conditions . This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production . The use of high-pressure hydrogenation reactors can also be employed to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylcyclohexyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
1-(2-Ethylcyclohexyl)cyclopropan-1-amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Ethylcyclohexyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethylcyclohexyl)cyclopropan-1-amine: Similar structure with the ethyl group at the 4-position instead of the 2-position.
Spirocyclopropane derivatives: Compounds containing a cyclopropane ring fused to other ring systems.
Uniqueness
1-(2-Ethylcyclohexyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
1-(2-Ethylcyclohexyl)cyclopropan-1-amine is a cyclic amine compound notable for its unique structural features, combining cyclopropane and cyclohexane moieties. This configuration suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19N
- Structure : The compound consists of a cyclopropane ring attached to a cyclohexyl group, which influences its steric and electronic characteristics.
Table 1: Structural Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Ethylcyclohexan-1-amine | Cyclic Amine | Larger ring structure may influence reactivity |
Cyclopropanamine | Cyclopropane-based | Simpler structure; less steric hindrance |
Piperidine | Saturated Nitrogen Ring | Known for diverse biological activities |
2-Ethylcyclopropan-1-amine | Cyclopropane-based | Smaller size; different reactivity profile |
Biological Activity
Research has indicated that this compound exhibits significant biological activity, particularly in the context of its interaction with various receptors and enzymes.
The compound's mechanism involves interactions with specific molecular targets, including:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, preventing substrate access.
- Receptor Binding : The compound can interact with cellular receptors, modulating signal transduction pathways associated with various physiological processes.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Dopaminergic Activity : Preliminary findings suggest that this compound may interact with dopamine receptors (D2 and D3), influencing dopaminergic signaling pathways. Its structural similarity to known dopamine agonists implies potential use in treating disorders like schizophrenia or Parkinson's disease .
- Neuroprotective Effects : In vitro studies using neuronal cell lines have shown that this compound can enhance cell viability under oxidative stress conditions. This suggests a role in neuroprotection, potentially through antioxidant mechanisms .
- Impact on Calcium Signaling : Research indicates that the compound may increase intracellular calcium levels in certain cell types, which could activate signaling pathways related to cell survival and proliferation .
Case Study 1: Neuroprotective Properties
A study investigated the effects of this compound on PC12 cells subjected to oxygen-glucose deprivation (OGD). The results demonstrated that treatment with the compound significantly improved cell viability and reduced markers of oxidative stress, indicating its potential as a neuroprotective agent .
Case Study 2: Dopaminergic Modulation
Another research effort focused on the binding affinities of this compound at D2 and D3 dopamine receptors. The findings suggested that the compound exhibits moderate affinity for these receptors, supporting its potential application in managing dopaminergic-related conditions .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-(2-ethylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H21N/c1-2-9-5-3-4-6-10(9)11(12)7-8-11/h9-10H,2-8,12H2,1H3 |
InChI Key |
MVWYLHWQWXPDGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1C2(CC2)N |
Origin of Product |
United States |
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